molecular formula C22H23NO4 B2630430 Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate CAS No. 477499-24-4

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2630430
CAS No.: 477499-24-4
M. Wt: 365.429
InChI Key: FLQZEINQUIOEBP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C22H23NO4.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate is unique due to the presence of the tert-butyl group, which significantly enhances its lipophilicity and stability compared to other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-5-26-21(25)19-18(16-8-6-7-9-17(16)27-19)23-20(24)14-10-12-15(13-11-14)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQZEINQUIOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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